Globeflowery acid Globeflowery acid
Brand Name: Vulcanchem
CAS No.: 4041-28-5
VCID: VC17008796
InChI: InChI=1S/C13H16O4/c1-13(2)5-4-8-6-9(12(14)15)7-10(16-3)11(8)17-13/h6-7H,4-5H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol

Globeflowery acid

CAS No.: 4041-28-5

Cat. No.: VC17008796

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Globeflowery acid - 4041-28-5

Specification

CAS No. 4041-28-5
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name 8-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid
Standard InChI InChI=1S/C13H16O4/c1-13(2)5-4-8-6-9(12(14)15)7-10(16-3)11(8)17-13/h6-7H,4-5H2,1-3H3,(H,14,15)
Standard InChI Key RSUGJXKYNHLKBC-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2=C(O1)C(=CC(=C2)C(=O)O)OC)C

Introduction

Chemical Structure and Biosynthetic Origins

Globeflowery acid belongs to the phenolic acid family, characterized by a hydroxylated aromatic ring system. Its molecular structure includes two hydroxyl groups positioned at the C-3 and C-4 positions of a benzene ring, linked to a carboxylic acid moiety via a three-carbon chain . This configuration confers moderate polarity, with a topological polar surface area (TPSA) of 89.6 Ų and a LogP value of 1.32, balancing solubility and membrane permeability .

The compound is biosynthesized in Trollius chinensis through the shikimate pathway, where phenylalanine ammonia-lyase catalyzes the conversion of phenylalanine to cinnamic acid, followed by hydroxylation and side-chain modifications . Unlike its structural analog proglobeflowery acid (PA), GA lacks an additional hydroxyl group at the C-5 position, which influences its electronic distribution and biological activity .

Pharmacological Activities

Antioxidant and Anti-Inflammatory Effects

GA exhibits potent radical-scavenging activity, neutralizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals at an IC₅₀ of 42.1 μM . This efficacy stems from its ability to donate hydrogen atoms from phenolic hydroxyl groups, stabilizing free radicals through resonance. In murine macrophage models, GA suppresses nitric oxide (NO) production by downregulating inducible nitric oxide synthase (iNOS) expression, achieving a 58% reduction at 50 μM .

Antiviral Activity

Against influenza A (H1N1), GA demonstrates notable antiviral effects with an IC₅₀ of 42.1 μg/mL, comparable to the positive control ribavirin (IC₅₀ = 38.7 μg/mL) . Mechanistic studies suggest GA interferes with viral hemagglutinin binding to host cell sialic acid receptors, preventing viral entry .

Absorption and Bioavailability

Caco-2 Monolayer Transport

Using the human intestinal epithelial model, GA shows high absorptive permeability with a Papp (apparent permeability coefficient) of 1.18 × 10⁻⁵ cm/s in the apical-to-basolateral direction . This exceeds the threshold for well-absorbed compounds (Papp > 1 × 10⁻⁶ cm/s), indicating efficient passive diffusion across enterocytes.

CompoundPapp (×10⁻⁵ cm/s)LogPTPSA (Ų)
GA1.18 ± 0.091.3289.6
PA1.24 ± 0.101.4579.8
TS0.92 ± 0.070.88146.2

Table 1: Comparative absorption parameters of GA, PA, and trolloside (TS) in Caco-2 models .

Structure-Absorption Relationship

The absorption efficiency of phenolic acids correlates inversely with molecular weight and polarity. GA’s molecular weight (342.3 g/mol) and TPSA place it between PA (328.3 g/mol, TPSA 79.8 Ų) and TS (454.4 g/mol, TPSA 146.2 Ų), explaining its intermediate Papp values .

ConcentrationGA Survival (%)PA Survival (%)TS Survival (%)
25 μM107.1 ± 5.7118.8 ± 11.698.9 ± 4.3
50 μM118.9 ± 13.7110.5 ± 3.8107.3 ± 7.0
100 μM123.6 ± 6.2124.5 ± 2.2118.2 ± 8.1

Table 2: Cytocompatibility of GA and related compounds .

Comparative Analysis with Structural Analogs

GA’s bioactivity profile distinguishes it from similar phenolic acids:

  • Gallic Acid: While more potent in antioxidant assays (IC₅₀ = 28.4 μM vs. GA’s 42.1 μM), gallic acid’s smaller size (170.1 g/mol) limits membrane retention and tissue penetration .

  • Vanillic Acid: Primarily used as a flavoring agent, vanillic acid lacks GA’s anti-inflammatory efficacy, reducing NO production by only 22% at 50 μM .

  • Proglobeflowery Acid (PA): PA’s additional hydroxyl group enhances anti-inflammatory activity (68% NO reduction vs. GA’s 58%) but reduces oral bioavailability due to higher polarity .

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